REACTION_SMILES
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[Cl:34][CH:35]([Cl:36])[CH3:37].[K+:21].[K+:22].[OH:23][O:24][C:25]([c:26]1[cH:27][c:28]([Cl:29])[cH:30][cH:31][cH:32]1)=[O:33].[P:16](=[O:17])([O-:18])([O-:19])[OH:20].[c:1]1(-[c:7]2[cH:8][cH:9][cH:10][c:11]([C:13](=[O:14])[OH:15])[n:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[cH:8][cH:9][cH:10][c:11]([C:13](=[O:14])[OH:15])[n+:12]2[O-:17])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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O=P([O-])([O-])O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P([O-])([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(-c2ccccc2)n1
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Name
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Type
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product
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Smiles
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O=C(O)c1cccc(-c2ccccc2)[n+]1[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |